molecular formula C9H21ClN2O2 B557207 tert-Butyl (4-aminobutyl)carbamate hydrochloride CAS No. 33545-98-1

tert-Butyl (4-aminobutyl)carbamate hydrochloride

Cat. No.: B557207
CAS No.: 33545-98-1
M. Wt: 224.73 g/mol
InChI Key: GWPFSBFDCMJTSD-UHFFFAOYSA-N
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Description

tert-Butyl (4-aminobutyl)carbamate hydrochloride: is a chemical compound with the molecular formula C9H20N2O2·HCl. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmacologically active compounds. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions .

Mechanism of Action

Target of Action

It’s known that this compound is a mono-boc-protected diamine . Boc-protected diamines are often used as building blocks in chemical synthesis , suggesting that the compound could interact with a variety of molecular targets depending on the specific context of its use.

Mode of Action

As a Boc-protected diamine, it’s likely used to introduce a C4-spacer in chemical synthesis . The Boc group serves to protect the amine moiety during synthesis, providing higher stability for selective reactions .

Result of Action

As a Boc-protected diamine, it’s primarily used as a building block in chemical synthesis , so its effects would be largely determined by the resulting compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of tert-Butyl (4-aminobutyl)carbamate hydrochloride. For instance, the compound is recommended to be stored in a refrigerator, indicating that temperature can affect its stability . Furthermore, the compound is soluble in chloroform, DMSO, and methanol , suggesting that the solvent used can influence its reactivity and efficacy in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-aminobutyl)carbamate hydrochloride typically involves the reaction of 1,4-diaminobutane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N,N-diisopropylethylamine (DIEA). The reaction is carried out in a solvent like dichloromethane at low temperatures (0-5°C) to ensure the stability of the intermediate products. The resulting tert-Butyl (4-aminobutyl)carbamate is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-aminobutyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl (4-aminobutyl)carbamate hydrochloride is widely used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .

Biology: In biological research, the compound is used in the synthesis of peptide-based drugs and biomolecules. It serves as an intermediate in the preparation of various biologically active compounds .

Medicine: The compound is utilized in the pharmaceutical industry for the synthesis of drug candidates. It is involved in the preparation of compounds with potential therapeutic applications .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-(4-aminobutyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10;/h4-7,10H2,1-3H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPFSBFDCMJTSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660907
Record name tert-Butyl (4-aminobutyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33545-98-1
Record name Carbamic acid, N-(4-aminobutyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33545-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-aminobutyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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